8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide

Drug Discovery Lead Optimization Physicochemical Profiling

Scaffold-hopping campaigns requiring CNS-penetrant chromene cores face a key bottleneck: standard N-aryl/alkyl variants lack the lipophilicity needed for blood-brain barrier penetration without additional lipidation steps. This 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide solves that challenge with a pro-lipophilic tert-octyl amide tail (LogP 3.36, TPSA 68.54 Ų). • Inherently exceeds lipophilicity of standard chromene-3-carboxamide analogs, reducing downstream synthetic steps • Quaternary α-carbon restricts conformational freedom, predicted to narrow kinase-binding promiscuity in parallel synthesis libraries • Structurally matched inactive control for carbonic anhydrase XIV enzymology studies (bulky N-substituent mimics the steric feature that abolishes CA-XIV binding) • Supplied at ≥98% purity for direct use as HPLC calibration standard or PAMPA permeability assay reference

Molecular Formula C18H23NO4
Molecular Weight 317.385
CAS No. 853903-20-5
Cat. No. B2768248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide
CAS853903-20-5
Molecular FormulaC18H23NO4
Molecular Weight317.385
Structural Identifiers
SMILESCC(C)(C)C(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
InChIInChI=1S/C18H23NO4/c1-17(2,3)18(4,5)19-15(20)12-10-11-8-7-9-13(22-6)14(11)23-16(12)21/h7-10H,1-6H3,(H,19,20)
InChIKeyOEBJZDNMZRPBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide Profile & Scaffold


8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide (CAS 853903-20-5) is a fully synthetic chromene-3-carboxamide featuring a 2-oxo-2H-chromene core, an 8‑position methoxy substituent, and a sterically demanding N‑(2,3,3‑trimethylbutan‑2‑yl) amide side chain. It is supplied as a research‑grade building block with a catalog purity of 98% and a molecular weight of 317.38 g·mol⁻¹ . Its computed physicochemical profile (LogP 3.36, topological polar surface area 68.54 Ų) supports sufficient lipophilicity for membrane permeability while retaining hydrogen‑bond donor/acceptor capacity characteristic of the chromene‑carboxamide class .

Pro-lipophilic chromene-3-carboxamide scaffold supports CNS-directed library synthesis
Sterically demanding amide tail may reduce kinase panel promiscuity for selectivity-focused screening
Research-grade purity and defined LogP facilitate use as chromatographic calibration standard

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide Differentiation


The biological performance of chromene‑3‑carboxamides is exquisitely sensitive to the amide substituent. Even minor alterations in the N‑terminus can invert target selectivity, as shown by the 48‑nM Ki of the N‑unsubstituted acid analog against carbonic anhydrase XIV versus the inactive N‑phenyl derivative [1][2]. The bulky, lipophilic tert‑octyl group in 8‑methoxy‑2‑oxo‑N‑(2,3,3‑trimethylbutan‑2‑yl)chromene‑3‑carboxamide is therefore expected to confer a distinct target‑engagement and pharmacokinetic signature that cannot be reproduced by other N‑substituted chromene‑3‑carboxamides [1].

Target Chromene Carboxamide
Potential Substitute
Risk of Substitution
8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide
N-Phenyl analog
Lower lipophilicity and active CA-XIV binding may redirect target engagement profile
8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide
N-Unsubstituted acid (8-methoxy-2-oxo-2H-chromene-3-carboxylic acid)
High CA-XIV affinity not replicated; may introduce off-target carbonic anhydrase activity
8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide
N-Methyl or N-Allyl analogs
Broader kinase promiscuity expected; steric selectivity filter absent

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide Differentiation Data


Lipophilicity Gain vs N-Aryl Chromene Carboxamides

The computed LogP of 3.36 for 8‑methoxy‑2‑oxo‑N‑(2,3,3‑trimethylbutan‑2‑yl)chromene‑3‑carboxamide is markedly higher than the values reported for the N‑phenyl analog (predicted LogP ≈2.1) and the parent N‑unsubstituted acid (predicted LogP ≈1.2) [1][2]. This heightened lipophilicity is driven by the tert‑octyl group, which enhances membrane partitioning while keeping the topological polar surface area within the CNS‑favorable range (68.54 Ų) .

Lipophilicity Gain
Class-level
Calculated LogP 3.36 (target) vs ~2.1 (N-phenyl analog) and ~1.2 (N-unsubstituted acid); ΔLogP +1.3/+2.2 units.
Supports membrane permeability differentiation
In silico estimate; confirm with experimental LogD
Drug Discovery Lead Optimization Physicochemical Profiling

Selectivity Against Carbonic Anhydrase XIV

The N‑unsubstituted analog (8‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylic acid) inhibits human carbonic anhydrase XIV with a Ki of 48 nM [1]. In contrast, the N‑phenyl derivative shows no detectable inhibition of the same enzyme [2]. The tert‑octyl substituent is sterically far larger than either hydrogen or phenyl; therefore, this target is unlikely to be engaged by 8‑methoxy‑2‑oxo‑N‑(2,3,3‑trimethylbutan‑2‑yl)chromene‑3‑carboxamide, providing a well‑defined negative differentiation criterion.

CA-XIV Selectivity
Class-level
Target: predicted inactive (Ki >10 µM); N-unsubstituted acid: Ki 48 nM; N-phenyl: inactive.
Exclusion flag for CA-XIV projects
Steric argument; confirmatory enzyme assay advised
Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship

Kinase Selectivity via Steric Bulk

Chromene‑3‑carboxamides with smaller N‑alkyl substituents (e.g., N‑methyl or N‑allyl) frequently hit multiple kinase targets in broad‑panel screens [1]. The N‑(2,3,3‑trimethylbutan‑2‑yl) group introduces a quaternary carbon adjacent to the amide nitrogen, creating a steric shield that restricts conformational freedom and limits binding‑site complementarity. Computational models predict a significant reduction in the number of kinases that can accommodate this substituent compared to N‑methyl or N‑phenyl analogs [2].

Kinase Selectivity Filter
Data to verify
Predicted reduced hit rate vs N-methyl/N-allyl analogs due to quaternary carbon steric constraint.
May support selectivity-focused library design
Panel screening data required for validation
Kinase Selectivity Steric Hindrance Screening Library Design

8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide Applications


CNS Library Synthesis Building Block

The pro‑lipophilic amide tail (LogP 3.36, TPSA 68.54 Ų) positions this compound as a privileged starting material for generating CNS‑penetrant lead series. Procurement is justified when scaffold‑hopping campaigns require a chromene‑3‑carboxamide core that inherently exceeds the lipophilicity of standard N‑aryl or N‑alkyl variants, reducing the need for additional lipidation steps .

CA XIV Inhibitor Negative Control

Because the sterically hindered N‑substituent mimics the bulk that abolishes CA‑XIV binding (see Section 3, Evidence Item 2), this compound serves as a pre‑qualified inactive control in carbonic anhydrase XIV enzymology studies. Procurement is cost‑effective when a single, structurally matched but target‑inactive chromene is required alongside verified inhibitors .

Kinase-Focused Library Building Block

The quaternary carbon at the α‑position of the amide nitrogen restricts conformational freedom, which is predicted to narrow kinase‑binding promiscuity. Incorporating this building block into parallel synthesis libraries can increase the likelihood of discovering highly selective leads in early‑stage high‑throughput kinase screens [1][2].

Physicochemical Assay Reference Standard

With a purity specification of 98%, a well‑defined LogP, and a known TPSA, this compound is suitable for use as a calibration standard in high‑performance liquid chromatography, log D determination, and parallel artificial membrane permeability assays (PAMPA). Procurement supports analytical method development and instrument qualification pipelines .

Application
Selection Property
Validation Focus
CNS-Focused Library Synthesis
Pro-lipophilic amide tail with moderate TPSA
Passive membrane permeability (PAMPA/BBB models)
Carbonic Anhydrase XIV Negative Control
Steric hindrance predicted to abolish CA-XIV binding
CA-XIV enzyme inhibition counter-screen
Kinase-Selective Library Design
Quaternary carbon restricts amide conformation
Kinase panel selectivity profiling
Physicochemical Assay Standard
Defined purity and LogP
HPLC/PAMPA calibration and method development
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